molecular formula C11H12N6O B2907425 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide CAS No. 338405-17-7

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide

Cat. No.: B2907425
CAS No.: 338405-17-7
M. Wt: 244.258
InChI Key: LFOSQNMLHWWKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide is a useful research compound. Its molecular formula is C11H12N6O and its molecular weight is 244.258. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound has been designed as an inhibitor of SL biosynthesis . It has also shown promising activity against cancer cell lines .

Mode of Action

The compound interacts with its targets by inhibiting the biosynthesis of SL . This results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The compound affects the SL biosynthesis pathway. SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . The core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .

Pharmacokinetics

The compound’s molecular weight (21118 g/mol) and solid physical form suggest that it may have good bioavailability .

Result of Action

The compound’s action results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Action Environment

The compound’s solid physical form suggests that it may be stable under a variety of environmental conditions .

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOSQNMLHWWKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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